molecular formula C17H18BrNO B12621990 (2S)-4-Benzyl-2-(4-bromophenyl)morpholine CAS No. 920798-81-8

(2S)-4-Benzyl-2-(4-bromophenyl)morpholine

Cat. No.: B12621990
CAS No.: 920798-81-8
M. Wt: 332.2 g/mol
InChI Key: NSYVLERQTZQOKU-QGZVFWFLSA-N
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Description

(2S)-4-Benzyl-2-(4-bromophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a benzyl group and a 4-bromophenyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Benzyl-2-(4-bromophenyl)morpholine typically involves the reaction of morpholine with benzyl bromide and 4-bromobenzyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Benzyl-2-(4-bromophenyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2S)-4-Benzyl-2-(4-bromophenyl)morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (2S)-4-Benzyl-2-(4-bromophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-4-Benzyl-2-(4-bromophenyl)morpholine is unique due to its specific structural features, such as the presence of both a benzyl group and a 4-bromophenyl group attached to the morpholine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

920798-81-8

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

IUPAC Name

(2S)-4-benzyl-2-(4-bromophenyl)morpholine

InChI

InChI=1S/C17H18BrNO/c18-16-8-6-15(7-9-16)17-13-19(10-11-20-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m1/s1

InChI Key

NSYVLERQTZQOKU-QGZVFWFLSA-N

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)Br

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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